N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-cyclopentyl-6-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c13-10-6-5-9(7-11-10)16(14,15)12-8-3-1-2-4-8/h5-8,12H,1-4H2,(H,11,13) |
InChI Key |
ADNLUPOQBFHVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of cyclopentanone with appropriate reagents to form the cyclopentyl group, followed by the formation of the dihydropyridine ring and the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs of N-cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, highlighting differences in substituents, molecular formulas, and physicochemical properties:
*Estimated based on structural similarity.
Key Observations:
- Furan-2-ylmethyl: Introduces aromaticity and polarity, favoring interactions with electron-rich targets . N,N-Dialkyl (e.g., dimethyl, diethyl): Reduces hydrogen-bonding capacity due to N-alkylation, increasing metabolic stability .
Molecular Weight Trends :
Larger substituents (e.g., cyclopentyl, furanmethyl) increase molecular weight compared to smaller alkyl groups.
Hydrogen-Bonding and Crystal Packing
The sulfonamide group (-SO₂NH-) is a strong hydrogen-bond donor/acceptor. In N-cyclopentyl derivatives, the cyclopentyl group may sterically hinder intermolecular hydrogen bonds, influencing crystal packing and solubility. In contrast, N-H-containing analogs (e.g., furanmethyl derivative) likely exhibit stronger hydrogen-bond networks, as described in Etter’s graph-set analysis .
Biological Activity
N-Cyclopentyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS Number: 1156840-20-8) is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and antitumor properties, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₃S |
| Molecular Weight | 242.30 g/mol |
| CAS Number | 1156840-20-8 |
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study comparing its effectiveness to ciprofloxacin, it was found that the compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were generally above 100 μM, indicating limited effectiveness compared to established antibiotics .
2. Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and FRAP assays. Results indicated that while some derivatives showed promising radical scavenging activity, this compound itself did not demonstrate significant antioxidant properties. The introduction of specific functional groups influenced the activity, with certain modifications leading to improved results in related compounds .
3. Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. This compound was included in a broader investigation of sulfonamides that exhibit antiproliferative effects against various cancer cell lines. While specific data on this compound's activity is limited, related compounds have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of experiments conducted on sulfonamide derivatives revealed that modifications at the aromatic ring significantly impacted antimicrobial efficacy. The study utilized agar dilution methods to determine MIC values, establishing a benchmark for future derivative synthesis aimed at enhancing antibacterial properties.
Case Study 2: Antioxidant Assessment
In a comparative analysis of several sulfonamide compounds, researchers noted that the presence of hydroxyl and carboxyl groups at specific positions on the coumarin moiety influenced antioxidant activity. This suggests that structural modifications can lead to enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
